molecular formula C6H9NOS B1141500 (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one CAS No. 109775-43-1

(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one

Cat. No.: B1141500
CAS No.: 109775-43-1
M. Wt: 143.20676
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is a chemical compound that features a thiazole ring fused with a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one typically involves the reaction of thiazole derivatives with propenol precursors under controlled conditions. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate thioamide and α-halo ketone precursors, cyclization can be induced to form the thiazole ring.

    Hydroxylation: Introduction of the hydroxyl group to the propenyl side chain can be achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The propenol group may also play a role in the compound’s bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Propenol Derivatives: Compounds like allyl alcohol and propargyl alcohol share the propenol group.

Uniqueness

(1Z)-1-(1,3-thiazolidin-2-ylidene)propan-2-one is unique due to the combination of the thiazole ring and propenol group, which imparts distinct chemical and biological properties

Properties

CAS No.

109775-43-1

Molecular Formula

C6H9NOS

Molecular Weight

143.20676

Synonyms

1-Propen-2-ol, 1-(4,5-dihydro-2-thiazolyl)- (9CI)

Origin of Product

United States

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